molecular formula C6H6N2O3 B3327764 3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- CAS No. 38076-84-5

3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-

Cat. No.: B3327764
CAS No.: 38076-84-5
M. Wt: 154.12 g/mol
InChI Key: ALJSJOYNRAYYSJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3, an amino group at position 4, and a 2-oxo-1,2-dihydro moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name

4-amino-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJSJOYNRAYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720914
Record name 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-84-5
Record name 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridinecarboxylic Acid Derivatives

2-Hydroxynicotinic Acid (3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-)
  • Structure: Lacks the 4-amino group but shares the 2-oxo-1,2-dihydro and carboxylic acid groups.
  • Properties: Lower molecular weight (139.11 g/mol vs. ~153–265 g/mol for amino derivatives) and reduced polarity due to the absence of the amino group.
  • Applications : Intermediate in synthesizing carboxamides and metal complexes .
Methyl 2-Oxo-1,2-dihydro-3-pyridinecarboxylate
  • Structure : Methyl ester derivative of 2-hydroxynicotinic acid.
  • Properties : Molecular weight 153.14 g/mol, density 1.264 g/cm³, melting point 115–118°C. The ester group reduces acidity (pKa ~2.5) compared to carboxylic acids .
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Structure : Substituted with a 3,4-difluorobenzyl group at N1.
  • Properties : Molecular weight 265.21 g/mol; fluorinated substituents enhance lipophilicity and metabolic stability. Used in drug discovery for CNS targets .

Pyrimidine and Thienopyridine Analogs

4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid
  • Structure: Pyrimidine ring with 4-amino and 2-oxo groups; carboxylic acid at position 3.
  • Properties : Smaller heterocycle with higher ring strain. Exhibits tautomerism and is used in nucleoside analog synthesis .
3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
  • Structure: Thienopyridine fused ring system with amino and carboxylic acid groups.
  • Properties: Enhanced aromaticity and planar structure improve intercalation with biomolecules.

Carboxamide Derivatives

2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
  • Structure : Carboxamide derivative with trifluoromethylbenzyl substitution.
  • Properties: Increased molecular weight (338.78 g/mol) and improved bioavailability due to the amide group. Explored in polypharmacological targeting of the endocannabinoid system .
1-Allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
  • Structure: Quinoline-carboxamide hybrid with allyl and hydroxypyridinyl groups.
  • Properties : Broader π-system enhances fluorescence properties; used in photodynamic therapy research .

Comparative Analysis of Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Properties Applications References
4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ~153–180 (estimated) 4-NH₂, 3-COOH, 2-oxo High polarity, tautomerism Drug precursors, metal chelation
2-Hydroxynicotinic acid 139.11 2-oxo, 3-COOH Moderate acidity (pKa ~2.2) Synthetic intermediate
1-(3,4-Difluorobenzyl)-2-oxo-... 265.21 3,4-F₂-benzyl, 3-COOH Lipophilic, metabolically stable CNS drug candidates
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate 153.14 Methyl ester, 2-oxo Low melting point (115–118°C) Esterification studies
4-Amino-2-oxo-pyrimidine-5-carboxylic acid 155.11 (C₅H₅N₃O₃) Pyrimidine core, 4-NH₂ Tautomerism, nucleoside mimicry Antiviral research

Q & A

Q. What are optimized synthetic routes for 4-amino-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives?

Methodological Answer: A two-step synthesis is commonly employed:

Bromination : Reacting 4-methyl-1,2-dihydro-2-oxo-pyridine with Br₂ in CHCl₃ at room temperature for 12 hours yields halogenated intermediates .

Functionalization : Substitution reactions with arylboronic acids or benzyl halides (e.g., p-fluorobenzyl chloride) in anhydrous DMF with CsF as a base, followed by Suzuki coupling (Pd(OAc)₂, PPh₃, K₂CO₃, 100°C for 12 h), introduces diverse substituents .
Key Considerations : Solvent purity and inert atmosphere are critical to prevent side reactions. Yields vary with substituent steric/electronic properties.

Q. How can purity and structural integrity be validated during synthesis?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with UV detection to track reaction progress (e.g., acetic acid/water solvent systems) .
  • Recrystallization : Purify crude products via recrystallization from DMF or aqueous acetic acid to remove unreacted precursors .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Verify aromatic proton environments and carbonyl signals (δ ~160-170 ppm).
    • HPLC-MS : Confirm molecular weight and detect impurities (<5% threshold) .

Advanced Research Questions

Q. How do substituents at the 6-position influence biological activity in 2-oxo-1,2-dihydropyridine derivatives?

Methodological Answer: A systematic SAR study (Youngdale & Oglia, 1985) revealed:

  • Hypoglycemic Activity : 6-(2,2-dimethylpropyl) and 6-(2-methylpropyl) substituents enhance potency by 3–5-fold compared to unsubstituted analogs.
  • Inactive Groups : 6-Methyl or 6-pentyl groups reduce activity due to poor receptor binding .
    Experimental Design :
  • Synthesize analogs via nitrile hydrolysis and test in murine models.
  • Compare EC₅₀ values using glucose tolerance assays.

Q. What computational strategies resolve contradictions in molecular docking results for pyridinecarboxamide derivatives?

Methodological Answer:

  • Ensemble Docking : Use multiple receptor conformations (e.g., CB1/CB2 endocannabinoid receptors) to account for protein flexibility .
  • MD Simulations : Run 100-ns trajectories to validate binding poses and calculate binding free energies (MM-PBSA/GBSA) .
    Case Study : For 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, discrepancies between in vitro and docking data were resolved by incorporating solvent effects (explicit water models) .

Q. How are decarboxylation side reactions minimized during reflux synthesis?

Methodological Answer:

  • Acid Catalysis : Use 70% aqueous acetic acid under reflux (4–6 h) to stabilize the carboxylate intermediate and suppress CO₂ loss .
  • Temperature Control : Maintain reflux at 110–120°C; higher temperatures promote decomposition.
  • Additives : Introduce CsF or K₂CO₃ to sequester protons and stabilize the transition state .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-
Reactant of Route 2
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3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-

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